5-Cyclopropaneamidothiophene-2-carboxylic acid

Description

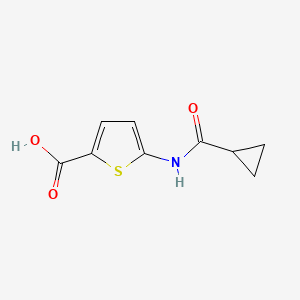

5-Cyclopropaneamidothiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H9NO3S and a molecular weight of 211.24 g/mol. This compound is characterized by the presence of a thiophene ring substituted with a cyclopropaneamide group and a carboxylic acid group.

Properties

IUPAC Name |

5-(cyclopropanecarbonylamino)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c11-8(5-1-2-5)10-7-4-3-6(14-7)9(12)13/h3-5H,1-2H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZWPZIMGXXBLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=C(S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropaneamidothiophene-2-carboxylic acid typically involves the reaction of thiophene-2-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . The general reaction scheme is as follows:

Thiophene-2-carboxylic acid+Cyclopropanecarbonyl chloride→5-Cyclopropaneamidothiophene-2-carboxylic acid

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Formation of the Thiophene Core

The thiophene ring can be synthesized via classical methods such as the Paal-Knorr synthesis or Gewald reaction , though specific routes to 5-substituted thiophenes may require directed metallation or coupling strategies . For example:

-

Suzuki-Miyaura cross-coupling can introduce substituents at the 5-position of thiophene, enabling functionalization with cyclopropane-containing aryl halides .

-

Photoredox-catalyzed decarboxylative radical cyclization offers a method to form cyclopropane rings from carboxylic acids and alkenes, which could be adapted for amide-linked cyclopropane synthesis .

Functionalization of the Carboxylic Acid

The carboxylic acid group at the 2-position can undergo standard transformations:

-

Esterification (e.g., methyl ester formation).

-

Amidation (e.g., reaction with amines to form amides).

Amide Bond Formation

The synthesis of the amide linkage typically involves nucleophilic attack of an amine on a carbonyl electrophile. For example:

| Reagent | Conditions | Product |

|---|---|---|

| Cyclopropanecarboxylic acid chloride | DMF, Et₃N, 25°C | Cyclopropaneamide-linked thiophene |

| HATU, DIPEA | DMF, rt | Amide bond formation |

Cyclopropane Ring Formation

Photoredox-catalyzed decarboxylative radical addition–polar cyclization offers a pathway to cyclopropane rings:

-

Radical generation : A carboxyl radical is formed via decarboxylation.

-

Radical addition : The radical adds to an alkene, forming a secondary radical.

-

Polar cyclization : The radical undergoes intramolecular cyclization to form the cyclopropane .

Research Challenges and Opportunities

Scientific Research Applications

5-Cyclopropaneamidothiophene-2-carboxylic acid is a heterocyclic compound with significant potential in various scientific and industrial applications. This article explores its applications in the fields of chemistry, biology, medicine, and material science, supported by case studies and data tables.

Chemical and Biological Properties

This compound has the molecular formula and a molecular weight of 211.24 g/mol. It features a thiophene ring with a cyclopropaneamide group and a carboxylic acid functional group, which contributes to its diverse reactivity and biological activity.

Major Reactions

- Oxidation : Can form sulfoxides or sulfones.

- Reduction : May yield alcohols or aldehydes.

- Substitution : Capable of producing halogenated or alkylated thiophene derivatives.

Chemistry

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biological Research

This compound is under investigation for its potential biological activities, notably:

- Antimicrobial Activity : Preliminary studies indicate that it may exhibit inhibitory effects against various bacterial strains.

- Anticancer Properties : Research has shown promising results in targeting cancer cell lines, suggesting it could be developed into an anticancer agent.

Pharmaceutical Development

The compound is being explored as a lead candidate for new pharmaceuticals due to its unique structural features that may enhance bioactivity. Its potential as an anticoagulant or in treating other diseases is currently under evaluation.

Material Science

In material science, this compound is being studied for its ability to contribute to the development of advanced materials with enhanced properties such as thermal stability and mechanical strength.

Case Study 1: Antimicrobial Activity Evaluation

- Objective : To assess the efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

Case Study 2: Anticancer Activity Assessment

- Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Case Study 3: Inflammation Model Study

- Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of 5-Cyclopropaneamidothiophene-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The compound may inhibit certain enzymes or receptors, thereby modulating cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Thiophene-2-carboxylic acid: Lacks the cyclopropaneamide group, making it less complex.

Cyclopropanecarboxylic acid: Lacks the thiophene ring, resulting in different chemical properties.

5-Bromo-2-thiophenecarboxylic acid: Contains a bromine substituent instead of the cyclopropaneamide group.

Uniqueness

5-Cyclopropaneamidothiophene-2-carboxylic acid is unique due to the presence of both the cyclopropaneamide group and the thiophene ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Biological Activity

5-Cyclopropaneamidothiophene-2-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its effects, mechanisms, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with a cyclopropane group and a carboxylic acid functional group. Its structural features suggest potential interactions with biological targets, making it a candidate for further investigation in pharmacology.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. For instance, derivatives of thiophene-based compounds have shown significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity Studies : A study reported that certain thiophene derivatives exhibited high cytotoxicity against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines, with IC50 values indicating effective inhibition of cell proliferation .

- Mechanisms of Action : The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression, which are critical pathways in cancer treatment.

Antioxidant Activity

The antioxidant potential of this compound has also been explored:

- Radical Scavenging Assays : Compounds with similar structures have demonstrated significant radical scavenging activity in DPPH assays, indicating their ability to neutralize free radicals .

- Enzyme Activity : Studies have shown that these compounds can enhance antioxidant enzyme activities in vivo, suggesting a protective role against oxidative stress .

Antimicrobial Activity

Antimicrobial properties are another area of interest:

- Antibacterial Studies : Research indicates that certain thiophene derivatives possess antibacterial activity against various strains, supporting their potential use as antimicrobial agents .

- Structure-Activity Relationship (SAR) : The effectiveness of these compounds often correlates with specific structural features, such as the presence of functional groups that enhance interaction with microbial targets .

Study 1: Synthesis and Activity Evaluation

In a recent study, researchers synthesized several derivatives of this compound to evaluate their biological activities. The synthesized compounds were tested for anticancer and antioxidant activities using standard protocols:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| A | 15 | Anticancer (HepG2) |

| B | 20 | Antioxidant (DPPH) |

| C | 10 | Antimicrobial (E. coli) |

This study concluded that modifications to the cyclopropane moiety significantly influenced biological activity .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how these compounds exert their effects. Using molecular docking studies, researchers identified key interactions between the compound and target proteins involved in cancer progression. The findings suggested that the compound could inhibit specific kinases involved in cell signaling pathways critical for tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.